Methyl (E)-3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate
Description
Methyl (E)-3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate (CAS # 1228670-52-7) is a fluorinated pyridine derivative with the molecular formula C₁₃H₁₅FN₂O₂ and a molecular weight of 250.27 g/mol . Structurally, it features a pyrrolidine-substituted pyridine ring with a fluorine atom at the 2-position and an acrylate ester group at the 4-position. The (E)-configuration of the acrylate moiety ensures planar geometry, which may influence its reactivity and intermolecular interactions.
This compound is cataloged with pricing tiers of $400 (1 g), $1,600 (5 g), and $4,800 (25 g) . However, recent updates indicate discontinuation of commercial availability, as noted in CymitQuimica’s 2025 catalog .
Pyridine acrylates of this type are often intermediates in pharmaceuticals or agrochemicals due to their electron-deficient aromatic systems and functional versatility.
Properties
IUPAC Name |
methyl 3-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-18-13(17)5-4-10-8-11(14)15-12(9-10)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPZLUMSUCULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=NC(=C1)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving amines and aldehydes.
Esterification: The final step involves the esterification of the acrylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring undergoes oxidation to form N-oxide derivatives. This reaction is critical for modifying electronic properties and enhancing solubility.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0°C to RT | Pyrrolidine N-oxide | |
| Hydrogen peroxide (H₂O₂) | Methanol, 50°C | Pyrrolidine N-oxide |
Key Findings :
-
Oxidation occurs selectively at the pyrrolidine nitrogen without affecting the pyridine or acrylate groups.
-
N-Oxide derivatives show increased polarity, facilitating purification via chromatography.
Reduction Reactions
The acrylate group is reduced to a primary alcohol, enabling further functionalization.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | THF, RT | 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)propan-1-ol | |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, 0°C | 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)propan-1-ol |
Key Findings :
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NaBH₄ is preferred for milder conditions, while LiAlH₄ achieves complete reduction at lower temperatures.
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The alcohol derivative serves as a precursor for alkylation or esterification.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the pyridine ring is replaced by nucleophiles, enabling structural diversification.
Key Findings :
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Electron-deficient pyridine facilitates SNAr at the 2-fluoro position .
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Bulky nucleophiles like piperidine require elevated temperatures for efficient substitution .
Michael Addition Reactions
The α,β-unsaturated acrylate undergoes conjugate additions, forming covalent adducts.
| Nucleophile | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| 5-Fluorouracil (5FU) | DABCO | DCM | 5FU-Acrylate conjugate | |
| Benzylamine | Triethylamine | THF | β-Amino acrylate derivative |
Key Findings :
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DABCO accelerates the reaction by deprotonating the nucleophile .
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Adducts with 5FU demonstrate covalent binding to biological targets like EGFR, confirmed via mass spectrometry .
Ester Hydrolysis
The methyl ester is hydrolyzed to a carboxylic acid under acidic or basic conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 6M HCl | Reflux, 6h | 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylic acid | |
| 2M NaOH | Ethanol/H₂O, RT, 12h | 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylic acid |
Key Findings :
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Acidic hydrolysis proceeds faster but may degrade acid-sensitive functional groups .
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The carboxylic acid derivative is a key intermediate for amide coupling .
Comparative Reactivity Insights
| Reaction Type | Rate Determinant | Functional Group Involved |
|---|---|---|
| Oxidation | Electron density at N | Pyrrolidine |
| Reduction | Steric hindrance | Acrylate |
| SNAr | Leaving group ability | 2-Fluoro pyridine |
| Michael Addition | Nucleophile strength | α,β-unsaturated ester |
Mechanistic Notes :
Scientific Research Applications
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Positional Isomerism (4-yl vs. 3-yl Acrylate)
The positional isomer Methyl (E)-3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate shares the same molecular formula and substituents but places the acrylate group at the 3-position instead of the 4-position.
Substituent Effects: Fluoro vs. Methoxy
Replacing the 2-fluoro group with a methoxy group (Methyl (E)-3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate ) increases molecular weight (262.30 vs. 250.27) and introduces electron-donating properties, which could reduce electrophilicity at the pyridine ring compared to the electron-withdrawing fluorine .
Pyrrolidin-1-yl vs. Cyano Group
The compound Methyl (E)-3-(6-cyano-5-fluoropyridin-3-yl)acrylate substitutes the pyrrolidine group with a cyano moiety.
Paramagnetic Derivatives
Paramagnetic analogs like (1-Oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl (E)-3-(3,4-diacetoxyphenyl)acrylate incorporate stable nitroxide radicals, enabling applications in spin-labeling or studying molecular dynamics. These differ significantly in function from the non-radical fluorinated acrylates.
Biological Activity
Methyl (E)-3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate, with the chemical formula and CAS Number 1203500-11-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is believed to interact with various biological targets, particularly in the modulation of signaling pathways related to the central nervous system (CNS). Research indicates that compounds with similar structures can inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) .
Biological Activity
1. Inhibition of Phosphodiesterases:
Studies have shown that compounds containing pyridine and pyrrolidine structures exhibit significant inhibition of PDE enzymes. For instance, PDE10A inhibitors have been linked to improved cognitive functions and are being investigated for their potential in treating neurodegenerative diseases .
2. Neuropharmacological Effects:
In animal models, similar compounds have demonstrated efficacy in behavioral tests assessing anxiety and depression. The modulation of cAMP and cGMP levels by inhibiting PDEs could lead to enhanced synaptic plasticity and neuroprotection .
3. Antidiabetic Potential:
Research into related compounds has revealed their ability to stimulate insulin secretion in pancreatic islets. This suggests that this compound may also possess antidiabetic properties, potentially acting through pathways that enhance glucose metabolism .
Case Studies
Q & A
Q. Table 1: Synthetic Methods Comparison
| Step | Method | Conditions | Yield (Typical) | Reference |
|---|---|---|---|---|
| Fluorination | Halex reaction | KF, DMSO, 120°C | 60-75% | |
| Acrylate formation | Wittig reaction | PPh3, CH2Cl2, reflux | 70-85% | |
| Pyrrolidine coupling | SNAr | DMF, 60°C, 12h | 50-65% |
Advanced Question: How can structural discrepancies in crystallographic data for this compound be resolved using SHELX-based refinement?
Answer:
Discrepancies in bond lengths or angles may arise due to disorder in the pyrrolidine ring or acrylate moiety. SHELXL refinement strategies include:
- Disorder modeling : Split positions for flexible pyrrolidine rings using PART instructions and isotropic displacement parameters .
- Restraints : Apply geometric restraints (e.g., DFIX, FLAT) to maintain planarity in the acrylate group and pyridine ring .
- Twinned data handling : For twinned crystals, use the TWIN/BASF commands to refine against high-resolution data (e.g., <1.0 Å) .
Q. Example Workflow :
Data collection: High-resolution synchrotron data (λ = 0.7 Å).
Initial refinement: SHELXD for phase solution, followed by SHELXL with restraints.
Validation: Check R1 (<5%), wR2 (<12%), and ADP consistency using Coot .
Basic Question: What spectroscopic techniques are recommended for characterizing this compound’s purity and structure?
Answer:
- 1H/13C NMR : Confirm regiochemistry via pyridine proton splitting (e.g., 2-fluoro substituent deshields H-4) and acrylate olefinic protons (δ 6.5–7.2 ppm, J = 16 Hz for trans-configuration) .
- HPLC-MS : Use a C18 column (ACN/H2O + 0.1% TFA) to assess purity (>98%) and confirm molecular ion [M+H]+ at m/z 251.27 .
- IR Spectroscopy : Validate acrylate C=O stretch (~1700 cm⁻¹) and pyrrolidine N-H bending (~1550 cm⁻¹) .
Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces (EPS) to identify electrophilic sites:
- Fluorine’s electron-withdrawing effect : Increases positive charge at pyridine C-4, favoring nucleophilic attack .
- Pyrrolidine’s steric effects : Molecular dynamics simulations (Amber) reveal conformational barriers to SN2 pathways .
Q. Table 2: Calculated Reactivity Parameters
| Position | Charge (e) | Reactivity Rank |
|---|---|---|
| C-4 | +0.45 | High |
| C-2 | +0.12 | Low |
Advanced Question: What strategies mitigate contradictions in biological activity data across in vitro assays?
Answer:
Discrepancies may arise from assay conditions (e.g., solvent, pH) or compound stability. Mitigation approaches include:
- Solvent standardization : Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity artifacts .
- Stability profiling : Conduct LC-MS stability assays in PBS (pH 7.4, 37°C) to monitor degradation (e.g., ester hydrolysis) .
- Positive controls : Compare with structurally similar pyridine derivatives (e.g., 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole) to validate target engagement .
Basic Question: How should researchers handle this compound’s storage to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in sealed amber vials to prevent light-induced degradation .
- Humidity control : Use desiccants (silica gel) to avoid ester hydrolysis .
- Solvent compatibility : Dissolve in anhydrous DMSO for aliquots; avoid aqueous buffers for long-term storage .
Advanced Question: What mechanistic insights explain fluorine’s impact on metabolic stability in preclinical studies?
Answer:
Fluorine at the 2-position reduces CYP450-mediated oxidation via:
- Steric shielding : Blocks access to metabolically labile pyridine C-3 and C-5 positions .
- Electronic effects : Decreases electron density at adjacent carbons, slowing hydroxylation (kcat reduction by ~40%) .
Validation : Compare half-life (t1/2) in liver microsomes with non-fluorinated analogs (e.g., methyl 3-(6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
